2-Ethylcyclohexanone 2-Ethylcyclohexanone 2-Ethylcyclohexanone is a natural product found in Salvia rosmarinus with data available.
Brand Name: Vulcanchem
CAS No.: 4423-94-3
VCID: VC2404068
InChI: InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3
SMILES: CCC1CCCCC1=O
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol

2-Ethylcyclohexanone

CAS No.: 4423-94-3

Cat. No.: VC2404068

Molecular Formula: C8H14O

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylcyclohexanone - 4423-94-3

Specification

CAS No. 4423-94-3
Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
IUPAC Name 2-ethylcyclohexan-1-one
Standard InChI InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3
Standard InChI Key WKYYYUWKFPFVEY-UHFFFAOYSA-N
SMILES CCC1CCCCC1=O
Canonical SMILES CCC1CCCCC1=O

Introduction

Basic Information and Chemical Identity

2-Ethylcyclohexanone is a cyclic ketone with an ethyl group at the second position of the cyclohexane ring. It belongs to the family of substituted cyclohexanones and exhibits chemical properties characteristic of ketones with steric influences from the ethyl substituent.

Chemical Identifiers

ParameterValue
IUPAC Name2-ethylcyclohexan-1-one
SynonymsCyclohexanone, 2-ethyl-; 2-ethylcyclohexan-1-one
CAS Registry Number4423-94-3
Molecular FormulaC₈H₁₄O
Molecular Weight126.1962 g/mol
IUPAC Standard InChIKeyWKYYYUWKFPFVEY-UHFFFAOYSA-N
SMILESCCC1CCCCC1=O

Table 1: Chemical identifiers of 2-Ethylcyclohexanone

Physical and Chemical Properties

2-Ethylcyclohexanone is a colorless transparent liquid at room temperature with properties that make it useful in various chemical applications. Its physical state and solubility profile influence its applications in chemical synthesis.

Physical Properties

PropertyValue
Physical StateColorless transparent liquid
Melting point110-112°C (in benzene/ligroine 1:1 solution)
Boiling point67°C (at 13 Torr pressure)
Density0.9224 g/cm³ (at 16°C)
SolubilitySoluble in alcohol, insoluble in water
Storage temperature2-8°C (recommended)

Table 2: Physical properties of 2-Ethylcyclohexanone

Chemical Reactivity

As a ketone, 2-Ethylcyclohexanone undergoes typical carbonyl-group reactions, though its reactivity is influenced by the ethyl substituent at the C2 position. The compound can participate in several reaction types:

  • Oxidation reactions: Can be oxidized to form 2-ethylcyclohexanoic acid using strong oxidizing agents such as sodium dichromate, potassium permanganate, and sulfuric acid .

  • Reduction reactions: Can be reduced to 2-ethylcyclohexanol using reducing agents like lithium aluminum hydride, sodium borohydride, or through catalytic hydrogenation .

  • Substitution reactions: The carbonyl group can undergo nucleophilic substitution with various nucleophiles including amines, alcohols, and thiols .

  • Enolization: Can form enolates that participate in various carbon-carbon bond-forming reactions.

Synthesis Methods

Several synthetic routes exist for the preparation of 2-Ethylcyclohexanone, with variations in yield and starting materials. These methods demonstrate the versatility of organic synthesis approaches for obtaining this compound.

From Cyclooctanone

One documented synthetic pathway involves the conversion of cyclooctanone to 2-ethylcyclohexanone through a multi-step process:

  • Reaction with n-butyllithium in tetrahydrofuran and hexane at 20°C

  • Heating in tetrahydrofuran and hexane

  • Reaction with PCy₃/[Rh(C₈H₁₄)₂Cl]₂ in toluene at 150°C for 1 hour

  • Treatment with HCl and water in toluene

This route has been described in research by Jun, Lee, and Lim in the Journal of the American Chemical Society .

From Cyclohexanone

Another approach involves the alkylation of cyclohexanone with ethyl halides:

  • Formation of the enolate of cyclohexanone using a strong base

  • Alkylation with ethyl iodide or bromoethane

  • Workup and purification to obtain 2-ethylcyclohexanone

This method typically yields around 32% of the desired product.

Industrial Production Methods

In industrial settings, 2-ethylcyclohexanone is typically produced through continuous flow reactors using catalytic processes. The production often involves the alkylation of cyclohexanone or the hydrogenation of 2-ethylcyclohexenone in the presence of metal catalysts .

Applications and Uses

2-Ethylcyclohexanone has found applications in several areas, with its primary use being in pharmaceutical synthesis. Its structural features make it valuable for specific research and commercial applications.

Pharmaceutical Applications

The compound serves as an important pharmaceutical intermediate in the synthesis of various medicinal compounds . The ketone functionality and the ethyl substituent provide useful structural elements that can be elaborated into more complex pharmaceutical compounds.

Research Applications

2-Ethylcyclohexanone has been used extensively in catalysis research, particularly in studies exploring substituent effects in heterogeneous catalysis. Researchers have investigated its reactions with deuterium in tBuOD using platinum group metals as catalysts to understand how the ethyl substituent influences reaction pathways and rates .

These studies help elucidate fundamental principles in catalytic chemistry, providing insights into how structural modifications affect molecular interactions with catalytic surfaces.

Synthetic Organic Chemistry

As a building block in organic synthesis, 2-ethylcyclohexanone enables the construction of more complex molecular architectures. Its reactivity profile allows for selective transformations that are valuable in the preparation of specialized chemicals .

ParameterClassification/Statement
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Safety Statements23: Do not breathe vapor
24/25: Avoid contact with skin and eyes

Table 3: Safety information for 2-Ethylcyclohexanone

Spectral and Analytical Data

Spectroscopic methods provide essential tools for the identification and characterization of 2-ethylcyclohexanone. These analytical data are crucial for confirming the structure and purity of the compound.

Mass Spectral Data

Mass spectrometry is a valuable technique for the identification of 2-ethylcyclohexanone. The NIST Mass Spectrometry Data Center has compiled spectral data for this compound, which is available through their database (NIST MS number: 114070) . The mass spectrum shows characteristic fragmentation patterns that help in confirming the structure of the compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, can be used to elucidate the structure of 2-ethylcyclohexanone. These techniques provide information about the hydrogen and carbon environments in the molecule, confirming the presence of the ethyl substituent at the C2 position and the carbonyl group .

Research Findings and Scientific Significance

Research involving 2-ethylcyclohexanone has contributed to our understanding of reaction mechanisms and catalytic processes. The compound has served as a model substrate in several important studies.

Catalysis Studies

One significant area of research involves the study of substituent effects in heterogeneous catalysis. When 2-ethylcyclohexanone reacts with deuterium in tert-butyl deuteroxide (tBuOD) using platinum group metals as catalysts, researchers can observe how the ethyl substituent influences the reaction pathway and rate .

These studies reveal that steric and electronic effects from the ethyl group alter the adsorption geometry on the catalyst surface, leading to different reaction kinetics compared to unsubstituted cyclohexanone. This information is valuable for the design of more effective catalyst systems for specific transformations.

Reaction Mechanism Studies

Investigations into the hydrolysis and nitrosation of related compounds, such as ethyl cyclohexanone-2-carboxylate, provide insights into reaction mechanisms that may be applicable to 2-ethylcyclohexanone. Studies have shown that reactions occurring in micellar environments exhibit different kinetics compared to those in homogeneous solutions, highlighting the importance of the reaction environment .

Pharmaceutical Research Applications

As a pharmaceutical intermediate, 2-ethylcyclohexanone has been incorporated into drug development pipelines. Its structural features allow for selective modifications that can lead to compounds with desired biological activities. While specific pharmaceutical applications are proprietary, the compound's presence in chemical catalogs focused on pharmaceutical research indicates its ongoing relevance to drug discovery efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator